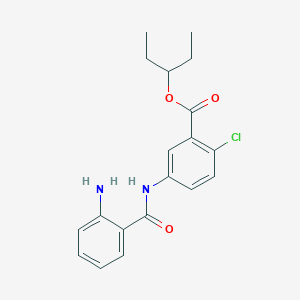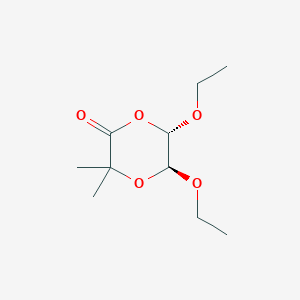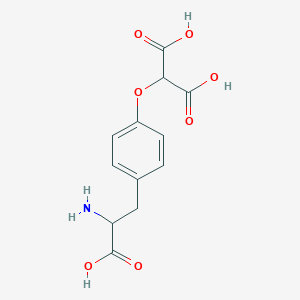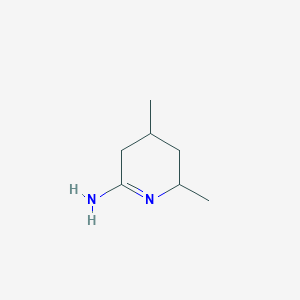![molecular formula C7H9N3 B066366 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine CAS No. 192869-50-4](/img/structure/B66366.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
概要
説明
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H9N3 . It is also known as 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride . It is a solid substance with a molecular weight of 171.63 .
Synthesis Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI code for this compound is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H . Chemical Reactions Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine has been used in various chemical reactions. For instance, it has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . It has also been used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a solid substance . It has a melting point of 206-211 °C (decomposition) . The storage temperature for this compound is 2-8°C .科学的研究の応用
Chemical Properties
“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the empirical formula C7H9N3 . It has a molecular weight of 135.17 and is typically stored at temperatures between 2-8°C .
Synthesis of Tetrahydropteroic Acid Derivatives
“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine” and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives have various applications in biological research and drug development.
Inhibitor of Extracellular Signal-Regulated Kinases (Erks)
A series of “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine” based inhibitors of extracellular signal-regulated kinases (Erks) have been discovered through high-throughput screening (HTS) and structure-based drug design . These inhibitors have shown effective and selective inhibition of Erk2 in HepG2 cells and tumor xenografts, and have reduced the levels of phospho-RSK .
Safety Information
This compound is classified under GHS07 (Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3) and is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Storage and Handling
“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine” should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Safety And Hazards
将来の方向性
The future directions of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine research could involve further exploration of its synthesis methodologies, reactions, and potential biological applications . It could also involve the development of novel derivatives and their use in the synthesis of other biologically active compounds .
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKJIIHKFGUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940959 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
192869-50-4 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192869-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated activity as antagonists of various biological targets, including:
- Dihydrofolate reductase (DHFR): These compounds competitively inhibit DHFR, an enzyme crucial for folate metabolism and DNA synthesis. By blocking DHFR, they disrupt cellular replication and proliferation, particularly in microorganisms like Pneumocystis carinii and Toxoplasma gondii [, ].
- Phosphoinositide 3-kinase δ (PI3Kδ): Certain derivatives, like Leniolisib (CDZ173), selectively inhibit PI3Kδ, a key enzyme in leukocyte signaling pathways. This inhibition leads to a dampened immune response through the suppression of B cell activation, antibody production, and various immune cell functions [, ].
- TASK-3 potassium channels: Specific 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine analogs act as antagonists of TASK-3 channels, influencing neuronal excitability and potentially impacting sleep architecture [, ].
ANone: While the core structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is consistent, the molecular formula and weight vary significantly depending on the specific substituents attached to the core scaffold. Spectroscopic data, including NMR and mass spectrometry, are essential for characterizing these individual derivatives but are not provided in the provided abstracts.
ANone: Research highlights the significant impact of structural modifications on the biological activity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives:
- DHFR Inhibition: Studies on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs revealed that 2′-bromo-3′,4′,5′-trimethoxybenzyl substitution at the 6-position conferred potent DHFR inhibitory activity against P. carinii, T. gondii, and rat liver enzymes [, ]. Further modifications indicated that 3′,4′,5′-trimethoxybenzyl analogs generally exhibited higher potency than 2′,5′-dimethoxybenzyl counterparts. Additionally, a direct CH2 bridge between the core and the substituent proved more favorable for activity compared to CH2CH2 or CH2CH2CH2 linkers [].
- PI3Kδ Inhibition: The development of Leniolisib (CDZ173) exemplified how structural optimization led to a highly selective and potent PI3Kδ inhibitor. Modifications included morphing the heterocyclic core to reduce lipophilicity and replacing a phenyl group with a pyrrolidine-3-amine moiety, resulting in an improved on-target profile and desirable pharmacokinetic properties [].
- TASK-3 Channel Blockade: Research on 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-based TASK-3 antagonists showed that the presence of a hydrogen bond acceptor group capable of interacting with the selectivity filter threonines significantly enhanced potency [].
ANone: A range of in vitro and in vivo studies have been conducted to assess the efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives:
- PI3Kδ Inhibition: Leniolisib (CDZ173) exhibited potent inhibition of various immune cell functions in vitro. In vivo studies in rats and monkeys demonstrated concentration- and time-dependent inhibition of B cell activation. Furthermore, Leniolisib effectively suppressed antigen-specific antibody production and ameliorated disease symptoms in a rat model of collagen-induced arthritis [].
- TASK-3 Channel Blockade: A potent TASK-3 antagonist derived from 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine successfully modulated sleep architecture in rodent EEG telemetry models, demonstrating its pharmacological target engagement and potential for treating neurological conditions [].
- DHFR Inhibitors: Resistance to DHFR inhibitors can arise from mutations in the DHFR enzyme itself, reducing drug binding affinity. Additionally, increased DHFR expression or alterations in folate uptake mechanisms can contribute to resistance [].
- PI3Kδ Inhibitors: Resistance mechanisms for PI3Kδ inhibitors are still being elucidated but could involve mutations within the PI3Kδ binding site, activation of downstream signaling pathways, or upregulation of compensatory pathways [].
ANone: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and its derivatives have been a subject of research for several decades, with a particular focus on their potential as therapeutic agents:
- Early Research: Initial investigations explored the synthesis and chemical reactivity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives, laying the foundation for subsequent studies on their biological activity [, , ].
- Antifolate Activity: The discovery of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs as DHFR inhibitors marked a significant milestone. These compounds demonstrated potent activity against microorganisms like P. carinii and T. gondii, highlighting their potential as anti-infective agents [, , ].
- Expanding Therapeutic Applications: Subsequent research expanded the therapeutic potential of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine beyond its initial anti-infective applications. The identification of potent and selective PI3Kδ inhibitors like Leniolisib paved the way for their development as immunomodulatory therapies for inflammatory and autoimmune diseases [, ].
- Neurological Potential: The discovery of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-based TASK-3 channel antagonists further broadened the therapeutic scope of this scaffold, suggesting its potential for treating neurological disorders [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


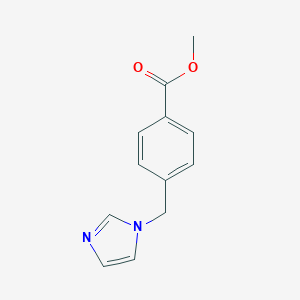
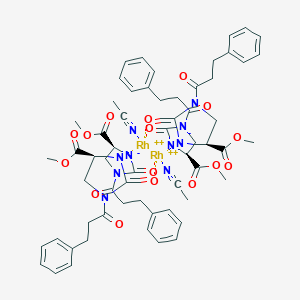
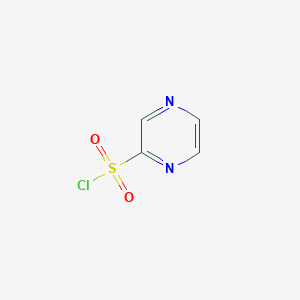

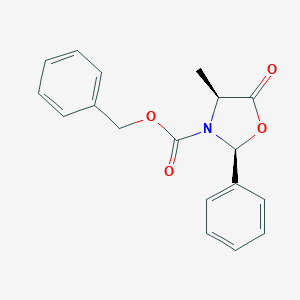

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)


